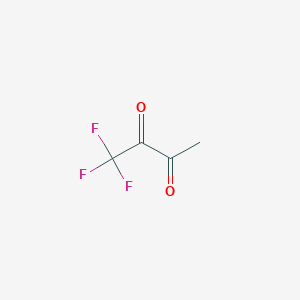
1,1,1-Trifluoro-2,3-butanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-2,3-butanedione, also known as this compound, is a useful research compound. Its molecular formula is C4H3F3O2 and its molecular weight is 140.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Organic Synthesis
TFBD is utilized as a versatile building block in organic synthesis. Its ability to participate in various reactions allows chemists to create complex molecules efficiently.
- Formation of Trifluoromethylated Compounds : TFBD serves as a precursor for synthesizing trifluoromethylated compounds. The trifluoromethyl group is highly sought after in pharmaceuticals and agrochemicals due to its influence on biological activity and metabolic stability .
- Schiff Base Reactions : TFBD can be employed in the synthesis of NNO ketoimines via Schiff base reactions. These ketoimines possess diverse biological activities and are studied for their potential therapeutic applications .
Coordination Chemistry
TFBD acts as a ligand in coordination chemistry, forming complexes with various metal ions. These metal complexes exhibit distinct properties that can be harnessed for various applications.
- Copper(II) Complexes : Research has shown that mixed ligand complexes of TFBD with copper(II) ions demonstrate significant antimicrobial activities against both Gram-positive and Gram-negative bacteria . The study indicated that these complexes could inhibit microbial growth effectively at low concentrations.
| Complex | Antimicrobial Activity (Zone of Inhibition in mm) |
|---|---|
| Cu(tfa)(acac) | 30+ (very sensitive) |
| Cu(tfa)(bzac) | 25-30 (sensitive) |
| Cu(tfa)(other ligands) | 20-25 (intermediate sensitivity) |
Material Science
In materials science, TFBD is used to enhance the properties of polymers and other materials.
- Polymer Additives : Due to its fluorinated nature, TFBD can improve the thermal stability and chemical resistance of polymers. It is often incorporated into polymer matrices to create materials with enhanced performance characteristics .
Medicinal Chemistry
The pharmacological potential of TFBD and its derivatives has been explored extensively.
- Anticancer Activity : Studies have indicated that compounds derived from TFBD exhibit cytotoxic effects against various cancer cell lines. The incorporation of the trifluoromethyl group is believed to enhance the biological activity of these compounds .
- Antimicrobial Agents : As mentioned earlier, TFBD complexes show promising antimicrobial properties, making them candidates for developing new antibacterial agents .
Analytical Chemistry
TFBD also finds applications in analytical chemistry.
- Ion Selective Electrodes : Research has demonstrated that incorporating TFBD into ion-selective electrodes enhances selectivity for lithium ions. This application is particularly relevant in clinical settings for monitoring lithium levels in patients undergoing treatment for bipolar disorder .
Case Study 1: Antimicrobial Activity of Copper(II) Complexes
A study conducted on the antimicrobial efficacy of copper(II) complexes formed with TFBD revealed significant inhibition against various pathogens. The results indicated that the complex Cu(tfa)(bzac) exhibited the highest antimicrobial activity, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Synthesis of Trifluoromethylated Compounds
Researchers synthesized a series of NNO ketoimines using TFBD as a key intermediate. The resulting compounds were evaluated for their biological activities, demonstrating promising results against several cancer cell lines.
属性
CAS 编号 |
131549-62-7 |
|---|---|
分子式 |
C4H3F3O2 |
分子量 |
140.06 g/mol |
IUPAC 名称 |
1,1,1-trifluorobutane-2,3-dione |
InChI |
InChI=1S/C4H3F3O2/c1-2(8)3(9)4(5,6)7/h1H3 |
InChI 键 |
FCQWQHWUAIOBPE-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)C(F)(F)F |
规范 SMILES |
CC(=O)C(=O)C(F)(F)F |
同义词 |
2,3-Butanedione, 1,1,1-trifluoro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















